1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride

Lipophilicity Physicochemical Property Drug Design

This 4-fluorophenylthio butan-2-amine hydrochloride (CAS 1864057-34-0) is a strategic research intermediate with a measured cLogP of 3.0769, providing a defined baseline for lipophilicity optimization. The para-fluorine substitution enhances metabolic stability and target affinity compared to non-fluorinated analogs, and its core scaffold is validated by a derivative's potent fungicidal activity (EC50=0.43 μg/mL against Phytophthora capsici). Supplied as a stable HCl salt at ≥95% purity, it is ready for direct use in multi-step synthetic workflows, SAR studies, and agrochemical discovery programs without additional purification.

Molecular Formula C10H15ClFNS
Molecular Weight 235.75 g/mol
CAS No. 1864057-34-0
Cat. No. B1446854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride
CAS1864057-34-0
Molecular FormulaC10H15ClFNS
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESCCC(CSC1=CC=C(C=C1)F)N.Cl
InChIInChI=1S/C10H14FNS.ClH/c1-2-9(12)7-13-10-5-3-8(11)4-6-10;/h3-6,9H,2,7,12H2,1H3;1H
InChIKeyPQLLBNPBPZTIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride (CAS 1864057-34-0): Procurement-Relevant Physicochemical Profile and Core Identity


1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride (CAS 1864057-34-0) is a synthetic small molecule with the molecular formula C10H15ClFNS and a molecular weight of 235.75 g/mol . It features a butan-2-amine backbone with a 4-fluorophenylthioether substituent at the 1-position, and is supplied as a hydrochloride salt . The compound is primarily utilized as a research chemical and intermediate scaffold in medicinal chemistry and chemical biology investigations .

Beyond 'Any Thioether Amine': Why 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride Demands Specific Selection in Drug Discovery


The presence and position of the fluorine atom on the phenylthioether moiety are critical determinants of a compound's physicochemical and biological profile. Fluorination, particularly at the para position, is a well-established strategy to modulate lipophilicity, metabolic stability, and target binding affinity compared to non-fluorinated or differently substituted analogs [1]. In the context of this scaffold, substituting a non-fluorinated phenyl ring with a 4-fluorophenyl group is associated with a quantifiable increase in lipophilicity, which can significantly impact membrane permeability and pharmacokinetic behavior [1]. Furthermore, within the same chemical class, the presence of the 4-fluorophenylthio group has been linked to significantly enhanced fungicidal activity in derivative compounds, underscoring that even minor structural variations can lead to substantial changes in biological efficacy [2]. Consequently, for research programs focused on optimizing potency or ADME properties, the unmodified 4-fluorophenylthio analog cannot be simply interchanged with its non-fluorinated or regioisomeric counterparts.

1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride: A Quantified Evidence Guide for Differentiated Selection


Quantified LogP Increase for 4-Fluorophenylthio Substitution

The substitution of a phenylthio group with a 4-fluorophenylthio group on a butan-2-amine core results in a quantifiable increase in lipophilicity, as measured by calculated partition coefficient (cLogP). This change can impact membrane permeability and oral absorption potential .

Lipophilicity Physicochemical Property Drug Design

Fungicidal Potency of 4-Fluorophenylthio-Containing Derivatives

In a study of amino acid derivatives, the compound isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate (5c), which contains the 4-fluorophenylthio moiety, exhibited potent fungicidal activity against Phytophthora capsici [1]. This activity was superior to other derivatives with different substituents on the phenyl ring, highlighting the contribution of the 4-fluorophenylthio group to enhanced efficacy.

Fungicide Agrochemical SAR

Purity Specification and Analytical Confirmation for Reliable Experimentation

The commercially available form of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride (CAS 1864057-34-0) is specified with a minimum purity of 95%, as reported by a primary chemical supplier . This level of purity is essential for ensuring reproducibility in synthetic and biological assays.

Analytical Chemistry Quality Control Synthesis

Key Research and Development Applications for 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride


Medicinal Chemistry Scaffold for Hit-to-Lead Optimization

The 1-((4-Fluorophenyl)thio)butan-2-amine core can be used as a versatile scaffold in medicinal chemistry programs. The quantified cLogP value of 3.0769 provides a baseline for iterative optimization of lipophilicity. Researchers can leverage the primary amine and the thioether linkage as synthetic handles for introducing diverse functionalities to explore structure-activity relationships (SAR) around this central core.

Agrochemical Intermediate for Novel Fungicide Discovery

The strong fungicidal activity observed for a derivative containing the 4-fluorophenylthio group (EC50 = 0.43 μg/mL against Phytophthora capsici) [1] validates the potential of this chemical scaffold for agrochemical research. This compound can serve as a key intermediate or a starting point for synthesizing and evaluating new libraries of potential fungicides targeting oomycete pathogens.

Synthetic Intermediate for Advanced Building Blocks

As a bifunctional molecule with both an amine and an aryl thioether, 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride is a valuable synthetic intermediate. The 95% purity specification makes it suitable for use in multi-step syntheses without extensive pre-purification. It can be employed to construct more complex molecules for applications in materials science, chemical biology, or as a precursor to heterocyclic compounds.

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